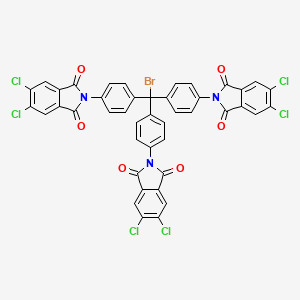

4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[bromo-bis[4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]-5,6-dichloroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H18BrCl6N3O6/c44-43(19-1-7-22(8-2-19)51-37(54)25-13-31(45)32(46)14-26(25)38(51)55,20-3-9-23(10-4-20)52-39(56)27-15-33(47)34(48)16-28(27)40(52)57)21-5-11-24(12-6-21)53-41(58)29-17-35(49)36(50)18-30(29)42(53)59/h1-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHNGHXQORJDGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl)(C5=CC=C(C=C5)N6C(=O)C7=CC(=C(C=C7C6=O)Cl)Cl)Br)N8C(=O)C9=CC(=C(C=C9C8=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H18BrCl6N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394398 |

Source

|

| Record name | 2,2',2''-[(Bromomethanetriyl)tri(4,1-phenylene)]tris(5,6-dichloro-1H-isoindole-1,3(2H)-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

965.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91898-93-0 |

Source

|

| Record name | 2,2',2''-[(Bromomethanetriyl)tri(4,1-phenylene)]tris(5,6-dichloro-1H-isoindole-1,3(2H)-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide [Protecting Reagent for Primary Alcohol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed roadmap for the synthesis of 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide (CPTrBr), a highly functionalized trityl protecting group. Developed for professionals in organic synthesis and drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the synthetic strategy. Every protocol herein is designed as a self-validating system, grounded in established chemical literature and bolstered by insights into reaction mechanisms and purification strategies.

Strategic Overview: The Significance of the Tris(4,5-dichlorophthalimido)trityl Moiety

The triphenylmethyl (trityl) group is a cornerstone of modern organic synthesis, primarily employed for the protection of primary alcohols due to its steric bulk and acid lability.[1] The strategic introduction of substituents onto the phenyl rings allows for the fine-tuning of these properties. The subject of this guide, this compound, represents a sophisticated iteration of the trityl protecting group. The electron-withdrawing nature of the three 4,5-dichlorophthalimido substituents significantly influences the electronic properties of the trityl cation, impacting its stability and reactivity.

This particular derivative was ingeniously designed for applications in oligonucleotide synthesis, where precise control over protecting group stability and cleavage is paramount. The phthalimido groups introduce a unique cleavage pathway via hydrazinolysis, offering an orthogonal deprotection strategy to the standard acid-labile cleavage of conventional trityl ethers. This dual reactivity enhances its utility in complex, multi-step synthetic campaigns.

The Synthetic Blueprint: A Two-Stage Approach

The synthesis of this compound is logically approached in two principal stages, beginning with the construction of the sterically demanding trityl alcohol core, followed by its conversion to the corresponding bromide.

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 4,4',4''-Tris(4,5-dichlorophthalimido)tritanol

The foundational step in this synthesis is the construction of the highly substituted trityl alcohol. This is achieved through the condensation of pararosaniline hydrochloride, which serves as the triphenylmethane core, with three equivalents of 4,5-dichlorophthalic anhydride.

Mechanistic Considerations and Rationale

Pararosaniline is an ideal starting material as it provides a pre-formed triphenylmethane scaffold with primary amino groups at the 4, 4', and 4'' positions. These amino groups act as nucleophiles, attacking the carbonyl carbons of the 4,5-dichlorophthalic anhydride. This reaction is a classic example of imide formation from an amine and an anhydride.

The reaction proceeds via a two-step mechanism for each amino group:

-

Nucleophilic Acyl Substitution: The primary amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate.

-

Intramolecular Cyclization and Dehydration: Under heating, the carboxylic acid and the amide functionalities of the phthalamic acid intermediate undergo intramolecular condensation, eliminating a molecule of water to form the stable five-membered phthalimide ring.

Pyridine serves a dual role in this reaction. It acts as a high-boiling solvent, allowing the reaction to be conducted at the elevated temperatures necessary for the dehydration step. Additionally, as a base, it neutralizes the hydrochloric acid present in the pararosaniline hydrochloride starting material and can facilitate the nucleophilic attack of the amine.

Figure 2: Reaction scheme for the synthesis of the tritanol precursor.

Detailed Experimental Protocol

Materials:

-

Pararosaniline hydrochloride

-

4,5-Dichlorophthalic anhydride

-

Anhydrous Pyridine

-

Methanol

-

Dichloromethane

-

Hexane

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pararosaniline hydrochloride (1.0 equivalent) and 4,5-dichlorophthalic anhydride (3.3 equivalents).

-

Add anhydrous pyridine to the flask to create a stirrable suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 10:1 dichloromethane:methanol eluent system). The reaction is complete when the starting materials are consumed.

-

Allow the reaction mixture to cool to room temperature. The product will likely precipitate from the pyridine solution.

-

Pour the reaction mixture into a beaker containing methanol to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with methanol to remove residual pyridine and unreacted starting materials.

-

For further purification, the crude solid can be dissolved in a minimal amount of dichloromethane and reprecipitated by the addition of hexane.

-

Collect the purified 4,4',4''-Tris(4,5-dichlorophthalimido)tritanol by vacuum filtration and dry under high vacuum.

Characterization of the Intermediate

| Parameter | Expected Data |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >300 °C |

| Infrared (IR) | ~3500 cm⁻¹ (O-H stretch), ~1770 and 1710 cm⁻¹ (C=O, imide) |

| ¹H NMR | Aromatic protons, singlet for the hydroxyl proton |

Stage 2: Bromination of 4,4',4''-Tris(4,5-dichlorophthalimido)tritanol

The conversion of the tertiary alcohol to the corresponding bromide is the final step in the synthesis. This transformation is effectively achieved using acetyl bromide.

Mechanistic Insights and Reagent Choice

The bromination of tertiary alcohols, such as the tritanol intermediate, typically proceeds via an SN1-type mechanism.[2] The reaction is initiated by the protonation of the hydroxyl group by an acidic species, forming a good leaving group (water). Subsequent departure of the leaving group generates a resonance-stabilized tertiary carbocation (the trityl cation). Finally, nucleophilic attack by a bromide ion on the carbocation yields the trityl bromide product.

Acetyl bromide is an excellent reagent for this transformation for several reasons:

-

It serves as a source of both HBr (via hydrolysis with trace water or reaction with the alcohol) to protonate the hydroxyl group and bromide ions for the nucleophilic attack.

-

The reaction by-products, acetic acid and potentially unreacted acetyl bromide, are volatile and can be easily removed during workup.

-

It is a powerful brominating agent, capable of effecting the transformation on the sterically hindered tritanol.

Benzene is a suitable solvent for this reaction as it is inert to the reaction conditions and effectively solubilizes the starting tritanol.

Figure 3: Simplified SN1 mechanism for the bromination of the tritanol.

Detailed Experimental Protocol

Materials:

-

4,4',4''-Tris(4,5-dichlorophthalimido)tritanol

-

Acetyl bromide

-

Anhydrous Benzene

-

Anhydrous Hexane

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 4,4',4''-Tris(4,5-dichlorophthalimido)tritanol (1.0 equivalent).

-

Add anhydrous benzene to the flask to dissolve the starting material.

-

Add acetyl bromide (1.5-2.0 equivalents) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to a gentle reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent and excess acetyl bromide under reduced pressure.

-

Co-evaporate the residue with anhydrous benzene (2-3 times) to ensure complete removal of volatile by-products.

-

The resulting crude product can be purified by trituration or recrystallization from a suitable solvent system, such as dichloromethane/hexane or toluene/hexane.

-

Collect the purified this compound by vacuum filtration and dry thoroughly under high vacuum.

Characterization of the Final Product

| Parameter | Expected Data |

| Appearance | Yellowish to orange solid |

| Melting Point | Decomposes upon heating |

| Infrared (IR) | Absence of O-H stretch (~3500 cm⁻¹), presence of imide C=O stretches (~1770 and 1710 cm⁻¹) |

| ¹H NMR | Aromatic protons, absence of the hydroxyl proton signal |

| Molecular Formula | C₄₃H₁₈BrCl₆N₃O₆ |

| Molecular Weight | 965.24 g/mol |

Applications in Research and Drug Development

The primary application of this compound has been in the synthesis of complex oligonucleotides. Its unique hydrazinolysis-based deprotection offers an orthogonal strategy to the acid-labile deprotection of other protecting groups like dimethoxytrityl (DMT), which is crucial in the synthesis of branched or modified nucleic acids.

Beyond its original application, the principles behind the design of this molecule are highly relevant to modern drug development. The concept of "tunable" protecting groups, where electronic effects are used to modulate lability, is a key strategy in the design of linkers for antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[3] The introduction of specific functionalities to a trityl core can impart desired release mechanisms, allowing for the controlled liberation of a therapeutic payload under specific physiological conditions.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution and an understanding of the underlying chemical principles. This guide has provided a detailed, scientifically-grounded framework for its preparation, from the selection of starting materials to the mechanistic rationale for each transformation. The successful synthesis of this and other functionalized trityl derivatives opens avenues for innovation in areas ranging from nucleic acid chemistry to the development of next-generation targeted therapeutics.

References

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.

- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.

- Sekine, M.; Hata, T. Synthesis of short oligoribonucleotides bearing a 3'- or 5'-terminal phosphate by use of 4,4',4''-tris(4,5-dichlorophthalimido)trityl as a new 5'-hydroxyl protecting group. J. Am. Chem. Soc.1986, 108 (15), 4581–4586.

- van der Wal, S. et al. A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group.

Sources

An In-depth Technical Guide to the Anticipated Chemical Properties of 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide is not documented in currently available chemical literature. This guide, therefore, is a forward-looking synthesis of its anticipated chemical properties, reactivity, and potential applications, grounded in the established principles of its core components: the trityl bromide scaffold and the 4,5-dichlorophthalimido substituents.

Section 1: Executive Summary & Core Concepts

This technical guide provides a detailed analysis of the predicted chemical characteristics of this compound. By dissecting the molecule into its constituent parts—the electrophilic trityl core and the electron-withdrawing dichlorophthalimido arms—we can project its behavior and utility. The central hypothesis is that this molecule will function as a sterically hindered, multifunctional electrophile with potential applications in bioconjugation, polymer chemistry, and as a novel protecting group. The trityl group is well-known for its role as a protecting group for alcohols, amines, and thiols, and its derivatives have found use in drug delivery and materials science.[1] The phthalimide moiety, particularly with electron-withdrawing substituents, offers unique reactivity and potential for further functionalization.[2][3]

Section 2: Predicted Physicochemical and Spectroscopic Properties

The properties of the parent compound, trityl bromide (triphenylmethyl bromide), serve as a foundational baseline.[4][5][6] The introduction of three bulky, electron-withdrawing 4,5-dichlorophthalimido groups is expected to significantly modify these characteristics.

Physical Properties

| Property | Predicted Value/State | Rationale |

| Appearance | White to off-white or pale yellow crystalline solid | Based on the appearance of trityl bromide and related functionalized trityl compounds.[5] |

| Melting Point | > 200 °C (with decomposition) | The high molecular weight and rigidity imparted by the phthalimido groups will likely lead to a high melting point. |

| Solubility | Sparingly soluble in common organic solvents (e.g., DCM, THF, DMF) | The large, nonpolar trityl core will favor solubility in organic media, but the polar phthalimido groups may limit this. |

| Stability | Moisture-sensitive; stable under inert atmosphere | Trityl bromide is known to be sensitive to moisture.[5] This reactivity is expected to be retained. |

Spectroscopic Characterization

Predictive spectroscopic data is crucial for the identification and characterization of this novel compound.[7]

| Technique | Expected Signature | Interpretation |

| ¹H NMR | Complex multiplets in the aromatic region (7.0-8.0 ppm) | Signals from the phenyl rings of the trityl core and the dichlorophthalimido groups will overlap. |

| ¹³C NMR | Multiple aromatic signals (~120-150 ppm); Quaternary carbon signal for the central carbon (~70-80 ppm); Carbonyl signals from the phthalimido groups (~160-170 ppm) | The chemical shifts will be influenced by the electron-withdrawing nature of the substituents. |

| FTIR (cm⁻¹) | ~1710-1770 (C=O stretch, imide); ~3030 (aromatic C-H stretch); ~700-800 (C-Cl stretch) | The imide carbonyl stretches will be a key diagnostic feature. |

| Mass Spec. | Isotopic pattern characteristic of bromine and multiple chlorine atoms. | High-resolution mass spectrometry will be essential for confirming the molecular formula. |

Section 3: Proposed Synthesis and Mechanistic Considerations

A plausible synthetic route would involve the functionalization of a pre-formed trityl core. A potential pathway is a multi-step Friedel-Crafts reaction.[8][9][10]

Experimental Protocol: A Hypothetical Approach

-

Nitration: Trityl bromide is carefully reacted with a nitrating mixture to introduce nitro groups at the para positions of the phenyl rings.

-

Reduction: The resulting trinitro compound is then reduced to the corresponding triamine using a standard reducing agent.

-

Imidation: The triamine is reacted with 4,5-dichlorophthalic anhydride in a high-boiling point solvent to form the desired tris(phthalimido) product.[2][3][11]

Section 4: Predicted Reactivity and Applications

The chemical behavior of this molecule will be dominated by the electrophilicity of the central carbon and the properties of the dichlorophthalimido groups.

Core Reactivity: The Trityl Cation

The C-Br bond is expected to be labile, readily forming a stabilized trityl cation, especially in the presence of a Lewis acid or a polar solvent.[12] This cation is a powerful electrophile.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Triphenylmethyl bromide | 596-43-0 [chemicalbook.com]

- 5. Cas 596-43-0,Triphenylmethyl bromide | lookchem [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Mixed-halide triphenyl methyl radicals for site-selective functionalization and polymerization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04638A [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Recent applications of bifunctional trityl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the complex, sterically hindered molecule, 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide. This compound, notable for its use as a protecting group in the synthesis of branched ribonucleotides and other nucleotide derivatives, presents unique challenges in its characterization due to its size, multiple halogen atoms, and intricate three-dimensional structure.[1] This guide eschews a rigid, templated approach in favor of a logical, problem-solving narrative that mirrors the scientific process. We will delve into the synthetic pathway, followed by a multi-pronged analytical strategy employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices, the interpretation of complex spectral data, and the integration of these data points to build an unassailable structural proof are central to this discourse. This document is intended to serve as a practical and intellectually rigorous resource for researchers engaged in the synthesis and characterization of complex organic molecules.

Introduction: The Significance and Structural Complexity of this compound

The trityl (triphenylmethyl) group and its derivatives are foundational protecting groups in organic synthesis, prized for their steric bulk and selective reactivity, particularly with primary alcohols. The eponymous compound of this guide, this compound, is a highly functionalized iteration of this classic protecting group. The incorporation of three 4,5-dichlorophthalimido moieties imparts specific chemical properties, including altered reactivity and spectroscopic signatures, making it a valuable tool in specialized applications such as oligonucleotide synthesis.

The structural elucidation of this molecule is a non-trivial pursuit. The presence of a quaternary central carbon, three substituted phenyl rings, three phthalimide units, six chlorine atoms, and one bromine atom creates a molecule of significant mass and complexity. The steric hindrance around the central carbon atom influences bond rotations and can lead to complex NMR spectra. The numerous halogen atoms, with their characteristic isotopic distributions, provide a distinct signature in mass spectrometry but also contribute to a complex fragmentation pattern. A successful structure elucidation, therefore, requires a synergistic application of multiple analytical techniques, each providing a unique piece of the structural puzzle.

Synthetic Strategy: A Two-Step Pathway to the Target Molecule

A robust understanding of a molecule's structure begins with its synthesis. The preparation of this compound is logically approached in a two-step sequence, commencing with the synthesis of its immediate precursor, the corresponding tritanol.

Synthesis of 4,4',4''-Tris(4,5-dichlorophthalimido)tritanol

The synthesis of the tritanol precursor involves the reaction of 4,5-dichlorophthalic anhydride with pararosaniline (also known as basic red 9) in pyridine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino groups of the pararosaniline attack the carbonyl carbons of the phthalic anhydride molecules, leading to the formation of the phthalimide rings.

Experimental Protocol:

-

To a solution of pararosaniline in anhydrous pyridine, add a stoichiometric excess of 4,5-dichlorophthalic anhydride.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product can be isolated by precipitation upon the addition of a non-polar solvent, followed by filtration and washing to remove residual reactants and solvent.

-

Further purification can be achieved by recrystallization or column chromatography.

Synthesis of this compound

The final step in the synthesis is the conversion of the tritanol to the target trityl bromide. This is typically achieved by reaction with a brominating agent, such as acetyl bromide, in an inert solvent like benzene. The hydroxyl group is a poor leaving group; therefore, it is protonated or activated by the brominating agent to facilitate its departure as a water molecule and subsequent substitution by the bromide ion.

Experimental Protocol:

-

Dissolve the synthesized 4,4',4''-Tris(4,5-dichlorophthalimido)tritanol in anhydrous benzene.

-

To this solution, add acetyl bromide dropwise at room temperature.

-

Stir the reaction mixture for an extended period, again monitoring by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization, to yield the final this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Elucidation: A Multi-faceted Approach

With the synthetic pathway established, we now turn to the core of this guide: the structural elucidation of the final product. A combination of FTIR, Mass Spectrometry, and NMR spectroscopy will be employed to confirm the presence of key functional groups, determine the molecular weight and elemental composition, and map the connectivity of the atoms.

Caption: Logical workflow for the spectroscopic structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy is the first line of analytical inquiry, providing rapid and definitive evidence for the presence of key functional groups. For the target molecule, we expect to see characteristic absorptions for the phthalimide moiety and the substituted aromatic rings.

Expected FTIR Spectral Features:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1770 and ~1710 | C=O symmetric and asymmetric stretching | Phthalimide |

| ~1380 | C-N stretching | Phthalimide |

| ~3100-3000 | C-H stretching | Aromatic rings |

| ~1600 and ~1475 | C=C stretching | Aromatic rings |

| ~800-600 | C-Cl stretching | Dichlorophenyl groups |

Experimental Protocol (Thin Solid Film Method):

-

Dissolve a small amount of the purified product in a volatile organic solvent (e.g., dichloromethane or acetone).[2][3]

-

Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).[2][4]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2][3]

-

Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

The presence of strong carbonyl peaks around 1770 and 1710 cm⁻¹ would provide compelling evidence for the successful incorporation of the phthalimide groups. The aromatic C-H and C=C stretching bands would confirm the presence of the phenyl rings, and absorptions in the lower frequency region would be consistent with the C-Cl bonds.

Mass Spectrometry: Molecular Weight and Elemental Composition

Mass spectrometry is arguably the most critical technique for confirming the overall structure of a large, polyhalogenated molecule. It provides the molecular weight and, through the analysis of isotopic patterns, direct evidence for the number of chlorine and bromine atoms.

Expected Mass Spectral Data:

The molecular formula of this compound is C₄₃H₁₈BrCl₆N₃O₆. The calculated monoisotopic mass is approximately 961.85 g/mol . However, the most informative feature of the mass spectrum will be the isotopic cluster of the molecular ion peak.

-

Bromine's Contribution: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] This results in two peaks of nearly equal intensity separated by 2 m/z units for any fragment containing one bromine atom.

-

Chlorine's Contribution: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5][6] A fragment with one chlorine atom will show two peaks separated by 2 m/z units with a 3:1 intensity ratio. With six chlorine atoms, the isotopic pattern becomes more complex, with multiple peaks (M, M+2, M+4, etc.) in a characteristic ratio.

The combination of one bromine and six chlorine atoms will produce a highly distinctive and complex isotopic pattern for the molecular ion, which can be simulated and compared to the experimental data for definitive confirmation of the elemental composition.

Fragmentation Analysis:

Electron impact (EI) ionization would likely lead to extensive fragmentation. Key fragmentation pathways would involve:

-

Loss of the Bromine Radical: The C-Br bond is relatively weak and can cleave to form a stable trityl cation. This would result in a significant peak at M-79/81.

-

Cleavage of the Phthalimide Groups: Fragmentation of the phthalimide rings could occur, leading to characteristic losses.

-

Retro-Diels-Alder Reactions: The phthalimide rings could undergo retro-Diels-Alder fragmentation under high-energy conditions.

Experimental Protocol (High-Resolution Mass Spectrometry):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of chloroform and methanol).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often suitable for large molecules.

-

Acquire the mass spectrum in a high-resolution mode (e.g., using a Time-of-Flight (TOF) or Orbitrap analyzer) to obtain accurate mass measurements of the molecular ion and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the ultimate confirmation of the molecule's structure by mapping out the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Features:

Due to the molecule's C₃ symmetry (assuming free rotation of the phenyl rings, which may be hindered), the ¹H NMR spectrum might be simpler than expected. However, steric hindrance can lead to restricted rotation and more complex splitting patterns.

-

Aromatic Protons: The protons on the phenyl rings will appear in the aromatic region (typically 7.0-8.5 ppm). We would expect to see distinct signals for the protons on the trityl core and the protons on the dichlorophthalimido groups. The coupling patterns (doublets, triplets, etc.) will reveal the substitution pattern on the rings.

-

Symmetry and Steric Effects: If the rotation of the phenyl rings is slow on the NMR timescale due to steric hindrance, the protons on each ring may become chemically non-equivalent, leading to more complex spectra. Variable-temperature NMR studies could be employed to investigate such dynamic processes.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule, which should be consistent with the proposed structure.

-

Quaternary Carbons: The central trityl carbon will appear as a singlet in the downfield region. The carbonyl carbons of the phthalimide groups will also be prominent singlets.

-

Aromatic Carbons: A series of signals in the aromatic region (typically 120-150 ppm) will correspond to the carbons of the phenyl and phthalimide rings.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region of this molecule).

Experimental Protocol (NMR Spectroscopy):

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[7][8]

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a depth of about 4-5 cm.[7][9]

-

Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Integrated Data Analysis and Final Structure Confirmation

The final step in the structure elucidation process is the integration of all the spectroscopic data.

-

The FTIR spectrum confirms the presence of the phthalimide and substituted aromatic functionalities.

-

The high-resolution mass spectrum provides the accurate molecular weight and, crucially, the isotopic pattern confirms the presence of one bromine and six chlorine atoms. The fragmentation pattern is consistent with the proposed structure, showing the loss of the bromine atom and other characteristic fragments.

-

The ¹H and ¹³C NMR spectra provide the detailed connectivity of the carbon-hydrogen framework. The number of signals and their chemical shifts, multiplicities, and integrations are all consistent with the structure of this compound. 2D NMR experiments can further solidify the assignments.

References

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

Sample Preparation for FTIR Analysis. Drawell. [Link]

-

Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education. [Link]

-

How To Prepare And Run An NMR Sample. ALWSCI. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

NMR Sample Preparation. University of Ottawa. [Link]

-

Sample Preparation. Widener University. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

-

Mass spectra - the M+2 peak. Chemguide. [Link]

-

4,4',4''-tris(4,5-dichlorophthalimido)tritanol | 91898-84-9. MCE. [Link]

-

Metal-Free S-Arylation of Phosphorothioate Diesters and Related Compounds with Diaryliodonium Salts. Organic Letters. [Link]

-

Synthesis of S-Aryl Phosphorothioates by Copper-Catalyzed Phosphorothiolation of Diaryliodonium and Arenediazonium Salts. ResearchGate. [Link]

-

Ch13 - Mass Spectroscopy. University of Calgary. [Link]

-

TETRAHEDRON REPORT NUMBER 309. Zenodo. [Link]

Sources

- 1. This compound | 91898-93-0 [chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. depts.washington.edu [depts.washington.edu]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide, a key reagent in synthetic chemistry, particularly for the protection of primary alcohols in nucleotide synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical characterization of this complex molecule.

Introduction: The Structural Significance of this compound

This compound, often abbreviated as CPTrBr, is a large, sterically hindered molecule designed for the selective protection of primary hydroxyl groups.[3][4] Its utility stems from the bulky trityl (triphenylmethyl) core, which provides steric hindrance, and the electron-withdrawing nature of the three 4,5-dichlorophthalimido substituents, which influences its reactivity and stability. The bromide leaving group facilitates the reaction with alcohols.

A thorough spectroscopic characterization is paramount to confirm the identity, purity, and stability of this reagent. This guide will delve into the anticipated features in Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Mass Spectrometry: A Definitive Fingerprint

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a molecule. For this compound (C₄₃H₁₈BrCl₆N₃O₆), the mass spectrum is expected to be complex and highly characteristic due to the presence of multiple isotopes of bromine and chlorine.

Expected Molecular Ion Peaks:

The molecule's isotopic distribution will lead to a cluster of peaks for the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[5][6] This will result in a complex isotopic pattern for the molecular ion. The monoisotopic mass is calculated to be approximately 960.851 Da.[7]

Table 1: Predicted Mass Spectrometry Data [7]

| Adduct | Predicted m/z |

| [M+H]⁺ | 961.85828 |

| [M+Na]⁺ | 983.84022 |

| [M-H]⁻ | 959.84372 |

| [M]⁺ | 960.85045 |

Fragmentation Pattern:

The fragmentation in mass spectrometry provides structural information.[8][9] For this molecule, characteristic fragmentation would involve the loss of the bromide ion and subsequent fragmentation of the trityl cation and the phthalimido groups.

Experimental Protocol: Mass Spectrometry

A detailed protocol for acquiring a mass spectrum of this compound is as follows:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as acetonitrile or a mixture of chloroform and methanol.

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion.

-

Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to resolve the complex isotopic pattern.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the chemical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is indispensable for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR will provide valuable information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the trityl core and the dichlorophthalimido groups.

-

Trityl Protons: The protons on the three phenyl rings of the trityl group will likely appear as a complex multiplet in the aromatic region (around 7.0-8.0 ppm).[10] The substitution pattern on the phenyl rings will influence the chemical shifts.

-

Dichlorophthalimido Protons: The protons on the dichlorinated benzene rings of the phthalimido groups will also resonate in the aromatic region, likely at a downfield position due to the electron-withdrawing effect of the carbonyl and chloro groups.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon framework.

-

Central Trityl Carbon: The quaternary carbon of the trityl group is expected to have a characteristic chemical shift.

-

Aromatic Carbons: A number of signals will be observed in the aromatic region (typically 120-150 ppm) corresponding to the carbons of the trityl and dichlorophthalimido moieties.

-

Carbonyl Carbons: The carbonyl carbons of the phthalimido groups will appear at a downfield chemical shift (typically 160-170 ppm).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the different parts of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected IR Absorption Bands:

-

C=O Stretching: The most prominent peaks in the IR spectrum will be the strong absorptions from the carbonyl groups of the three phthalimido moieties. Cyclic imides typically show two C=O stretching bands, an asymmetric stretch around 1775-1810 cm⁻¹ and a symmetric stretch around 1700-1750 cm⁻¹.[11]

-

C-N Stretching: A C-N stretching vibration from the imide groups is also expected.

-

Aromatic C-H and C=C Stretching: The aromatic rings will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[12]

-

C-Cl Stretching: The C-Cl bonds will have characteristic absorptions in the fingerprint region.

-

C-Br Stretching: A C-Br stretching vibration is expected at lower wavenumbers.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of the trityl group and the phthalimido substituents will result in characteristic UV-Vis absorption.

Expected UV-Vis Absorption:

-

The trityl cation is known to have strong absorptions in the visible region, giving it a characteristic color.[13][14] While the bromide is covalently bonded in the neutral molecule, dissociation in certain solvents could lead to the formation of the trityl cation, which would be observable by a yellow color and a corresponding absorption maximum.

-

The aromatic systems of the trityl core and the dichlorophthalimido groups will exhibit strong absorptions in the UV region, typically between 200 and 400 nm.[15][16]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., acetonitrile, dichloromethane).

-

Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

References

- Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Accessed January 17, 2026.

- Chemistry LibreTexts. 16.

- ResearchGate.

- Chemistry LibreTexts.

- ResearchGate. (a) UV-vis spectrum of trityl cation (2% TFA in CHCl3)

- PubChem. Trityl chloride. Accessed January 17, 2026.

- ResearchGate. Changes of 1 H NMR spectra of 2.

- ACS Publications. Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. May 2, 2024.

- ResearchGate. Mass spectrometry of halogen-containing organic compounds. August 5, 2025.

- Pearson. The molecule that gave the mass spectrum shown here contains a ha... Accessed January 17, 2026.

- ChemicalBook. Phthalimide(85-41-6) IR Spectrum. Accessed January 17, 2026.

- PubChemLite. tris(4,5-dichlorophthalimido)trityl bromide [protecting reagent for primary alcohol]. Accessed January 17, 2026.

- Spectroscopy Online. Organic Nitrogen Compounds VIII: Imides. March 1, 2020.

- ResearchGate. UV-Vis spectroscopic studies to observe the generation of the purple... Accessed January 17, 2026.

- ResearchGate. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. August 5, 2025.

- IR SPECTROSCOPY OF THE PROTONATION PROCESS OF PHTHALIMIDE DERIV

- PubMed Central. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. February 6, 2020.

- iChemical. trityl chloride, CAS No. 76-83-5. Accessed January 17, 2026.

- ChemicalBook. This compound. Accessed January 17, 2026.

- PubMed. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. December 2005.

- ProQuest. Exploring the Use of Triphenylmethyl (Trityl) Compounds as Small-Molecule Delivery Agents and M(0) Synthons. Accessed January 17, 2026.

- ChemicalBook. TRIS(4,5-DICHLOROPHTHALIMIDO)TRITYL BROMIDE. Accessed January 17, 2026.

- Scribd. Reagent Guide Bioscience& Analytical Science E PDF. Accessed January 17, 2026.

- ResearchGate. (PDF) Optical Nature of Non-Substituted Triphenylmethyl Cation: Crystalline State Emission, Thermochromism, and Phosphorescence. Accessed January 17, 2026.

- 4,5-Dichlorophthaloyl Group for Amino Protection in Carbohydrate Chemistry. Accessed January 17, 2026.

- ACS Publications. Metal-Free S-Arylation of Phosphorothioate Diesters and Related Compounds with Diaryliodonium Salts. January 20, 2023.

- Zenodo. TETRAHEDRON REPORT NUMBER 309 Contents. Accessed January 17, 2026.

- ResearchGate. Synthesis of S-Aryl Phosphorothioates by Copper-Catalyzed Phosphorothiolation of Diaryliodonium and Arenediazonium Salts | Request PDF. August 10, 2025.

Sources

- 1. This compound | 91898-93-0 [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PubChemLite - this compound [protecting reagent for primary alcohol] (C43H18BrCl6N3O6) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]

The Unimolecular Pathway: A Deep Dive into the Mechanism of Action of Trityl Bromide Derivatives

In the landscape of modern organic synthesis and drug development, a profound understanding of reaction mechanisms is paramount to innovation. Among the myriad of reactive intermediates, the trityl cation, derived from trityl bromide and its analogs, stands out for its unique stability and versatile reactivity. This technical guide provides an in-depth exploration of the core mechanistic principles governing the reactions of trityl bromide derivatives, tailored for researchers, scientists, and professionals in the field of drug development. We will dissect the nuances of the unimolecular nucleophilic substitution (SN1) pathway, the structural features that dictate reactivity, and the practical applications that leverage this fascinating chemistry.

The SN1 Mechanism: A Tale of Two Steps

At the heart of trityl bromide's reactivity lies the SN1 mechanism, a two-step process initiated by the departure of the leaving group.[1] Unlike its bimolecular counterpart (SN2), the rate of an SN1 reaction is independent of the nucleophile's concentration, a kinetic signature that underscores the unimolecular nature of the rate-determining step.[2]

The journey begins with the spontaneous, slow dissociation of the carbon-bromine bond in the trityl bromide derivative.[1] This heterolytic cleavage yields a bromide ion and the star of our show: the triphenylmethyl or trityl carbocation.[1] The formation of this planar, sp²-hybridized intermediate is the energetic bottleneck of the reaction and thus, dictates the overall reaction rate.

The second act of this mechanistic play is the rapid capture of the electrophilic trityl cation by a nucleophile. This can be a solvent molecule, in a process known as solvolysis, or another nucleophilic species present in the reaction mixture.[3] The final step often involves a deprotonation event to yield the neutral product.

The Trityl Cation: An Icon of Stability

The propensity of trityl bromide derivatives to undergo SN1 reactions is intrinsically linked to the exceptional stability of the trityl carbocation.[4][5] This stability is not a matter of chance but a direct consequence of resonance delocalization of the positive charge across the three phenyl rings.[1][6] The p-orbitals of the aromatic systems effectively overlap with the empty p-orbital of the central carbon, dispersing the positive charge and significantly lowering the energy of the intermediate.[1]

This extensive resonance stabilization is the primary reason why tertiary alkyl halides like trityl bromide overwhelmingly favor the SN1 pathway.[2] The steric bulk of the three phenyl groups also plays a crucial role.[7][8] The significant steric hindrance around the central carbon atom physically impedes the backside attack required for an SN2 reaction, leaving the SN1 pathway as the only viable route for substitution.[7][9]

Electronic Tuning: The Impact of Substituents

The reactivity of trityl bromide derivatives can be finely tuned by introducing substituents on the phenyl rings. This principle is a cornerstone of rational molecular design in both organic synthesis and medicinal chemistry. Electron-donating groups (EDGs), such as methoxy (-OCH₃) or amino (-NH₂), positioned at the ortho or para positions of the phenyl rings, further stabilize the trityl cation through resonance and inductive effects. This enhanced stability accelerates the rate of the SN1 reaction.

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), destabilize the carbocation intermediate by pulling electron density away from the positively charged center. This destabilization increases the activation energy for the first step of the SN1 reaction, thereby slowing down the overall reaction rate.

This predictable electronic modulation allows for the design of trityl-based protecting groups with a wide range of acid labilities, a critical feature in multi-step organic synthesis.[4]

Applications in Organic Synthesis and Drug Discovery

The unique reactivity of trityl bromide and its derivatives has cemented their importance as versatile reagents and building blocks in numerous applications.

Protecting Groups for Alcohols, Amines, and Thiols

Perhaps the most well-known application of trityl bromide is in the protection of primary alcohols, amines, and thiols.[10][11] The bulky trityl group can be selectively introduced onto a primary alcohol in the presence of secondary or tertiary alcohols due to its significant steric hindrance.[4] This trityl ether is stable under a variety of reaction conditions, including basic, oxidative, and reductive environments, but can be readily cleaved under mild acidic conditions, regenerating the alcohol.[4] This orthogonality makes the trityl group an invaluable tool in the synthesis of complex molecules such as carbohydrates and nucleosides.

Trityl-Based Moieties in Drug Design

The structural and electronic properties of the trityl group have also been exploited in the design of therapeutic agents. The introduction of a trityl moiety can influence a molecule's lipophilicity, steric profile, and binding interactions with biological targets. For instance, S-trityl-L-cysteine analogues have been investigated as inhibitors of the human mitotic kinesin Eg5, a potential target for cancer chemotherapy.[12] The trityl group in these compounds plays a crucial role in their inhibitory activity.

Furthermore, the ability of certain trityl derivatives to form persistent radicals has opened avenues in materials science and medicinal imaging.[13][14] The "heavy atom effect" of bromine in brominated organic molecules can also be leveraged to enhance the efficacy of photodynamic therapy and radiosensitization in cancer treatment.[15]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the principles discussed, we present a representative experimental protocol for a classic SN1 reaction involving a trityl bromide derivative.

Synthesis of Triphenylmethanol from Triphenylmethyl Bromide

This experiment demonstrates the solvolysis of triphenylmethyl bromide, where water acts as the nucleophile.

Materials:

-

Triphenylmethyl bromide (0.50 g)

-

Acetone (10 mL)

-

Water (20 mL)

-

Ice

-

Isopropanol (for recrystallization)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 0.50 g of triphenylmethyl bromide in 10 mL of acetone.

-

Once dissolved, add 20 mL of water to the flask and stir the mixture for 10 minutes.

-

Prepare a 250 mL beaker with a layer of ice and pour the reaction mixture over the ice.

-

Continue stirring the mixture in the beaker until all the ice has melted.

-

Isolate the solid product by vacuum filtration, rinsing the solid with 5 mL of cold water.

-

Allow the solid to dry on the vacuum line for 5 minutes.

-

Recrystallize the crude product from hot isopropanol to obtain pure triphenylmethanol.

Self-Validation: The success of the synthesis can be confirmed by comparing the melting point of the product with the literature value for triphenylmethanol (163 °C) and the starting material, triphenylmethyl bromide (152-154 °C).[16][17]

Visualizing the Mechanism

To further elucidate the concepts discussed, the following diagrams illustrate the SN1 reaction pathway and the key factors influencing it.

Caption: The SN1 reaction mechanism of trityl bromide derivatives.

Caption: Steric hindrance in trityl bromide derivatives.

Conclusion

The mechanism of action of trityl bromide derivatives is a classic yet compelling example of the interplay between structure, stability, and reactivity in organic chemistry. The dominance of the SN1 pathway, driven by the remarkable stability of the trityl carbocation and significant steric hindrance, provides a robust and predictable platform for chemical transformations. A thorough grasp of these core principles empowers researchers and drug development professionals to strategically employ trityl-based reagents and moieties to achieve their synthetic and therapeutic goals. The ability to modulate reactivity through electronic tuning further enhances the utility of this chemical scaffold, ensuring its continued relevance in the ever-evolving landscape of chemical science.

References

- SN1 Substitution of Triphenylmethyl Bromide. (n.d.).

-

Solved SN1 Substitution of Triphenylmethyl Bromide | Chegg.com. (2022, June 16). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, February 25). SN1 Reaction Mechanism [Video]. YouTube. [Link]

-

Revisiting the Kinetics and Mechanism of Bromate-Bromide Reaction. SciELO. (n.d.). Retrieved from [Link]

-

Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central. (2022, March 15). Retrieved from [Link]

-

Cas 596-43-0,Triphenylmethyl bromide. LookChem. (n.d.). Retrieved from [Link]

-

Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. ACS Publications. (2024, May 2). Retrieved from [Link]

-

Trityl Bromide | CAS#:596-43-0. Chemsrc. (2025, August 27). Retrieved from [Link]

-

Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. (2023, September 19). Retrieved from [Link]

- SN1: Substitution reaction of triphenylmethanol. (n.d.).

-

Recent applications of bifunctional trityl groups. PubMed. (n.d.). Retrieved from [Link]

-

A comprehensive view on stabilities and reactivities of triarylmethyl cations (tritylium ions). (2012, November). Retrieved from [Link]

-

RATES OF SOLVOLYSIS OF TRIPHENYLMETHYL, T-BUTYL AND N-BUTYL HALIDES. DTIC. (n.d.). Retrieved from [Link]

-

Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. (2022, June 13). Retrieved from [Link]

-

Concerning Structural Limitations in the Relationship between Trityl Cation Stability and Reactivity1. Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

(PDF) Kinetics of the reaction trichloromethyl + bromine and thermochemistry of trichloromethyl radical and cation. ResearchGate. (2025, August 6). Retrieved from [Link]

- Rates of Solvolysis of Triphenylmethyl, t-Butyl and n-Butyl Halides1. (n.d.).

-

Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Newera-spectro. (2020, July 15). Retrieved from [Link]

-

Structure–property–function relationships of stabilized and persistent C - and N -based triaryl radicals. Chemical Communications (RSC Publishing). (2023, December 5). Retrieved from [Link]

-

Trityl Protection. Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Retrieved from [Link]

-

7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts. (2015, July 9). Retrieved from [Link]

-

The triphenylmethyl cation is so stable that some of its salts ca... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]

-

Protecting Groups For Alcohols. Master Organic Chemistry. (2015, June 17). Retrieved from [Link]

-

A kinetic study of the reactions of atomic bromine with the trimethylbenzenes. PubMed. (2023, November 1). Retrieved from [Link]

-

Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

-

Triphenylcarbenium. Wikipedia. (n.d.). Retrieved from [Link]

-

What produces steric hindrance? Quora. (2016, December 4). Retrieved from [Link]

-

Triphenylmethyl Bromide Lab Report. Internet Public Library. (n.d.). Retrieved from [Link]

-

Synthesis of triphenylmethanol from triphenylmethyl bromide Discuss the mechanism of this reaction. Homework.Study.com. (n.d.). Retrieved from [Link]

-

Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Kinetics of the Bromate-Bromide Reaction at High Bromide Concentrations. ResearchGate. (2025, August 7). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The triphenylmethyl cation is so stable that some of its salts ca... | Study Prep in Pearson+ [pearson.com]

- 6. Triphenylcarbenium - Wikipedia [en.wikipedia.org]

- 7. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CAS 596-43-0: Trityl bromide | CymitQuimica [cymitquimica.com]

- 11. guidechem.com [guidechem.com]

- 12. Trityl Bromide | CAS#:596-43-0 | Chemsrc [chemsrc.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure–property–function relationships of stabilized and persistent C - and N -based triaryl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05706B [pubs.rsc.org]

- 15. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 16. Triphenylmethyl bromide | 596-43-0 [chemicalbook.com]

- 17. d.web.umkc.edu [d.web.umkc.edu]

A Technical Guide to the Computational Modeling of Substituted Trityl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triphenylmethyl (trityl) group and its substituted derivatives are of paramount importance in medicinal chemistry and drug development, serving as sterically demanding protecting groups and integral components of pharmacophores.[1][2] Their profound steric and electronic influence on molecular properties necessitates a detailed understanding of their three-dimensional structure and behavior. This technical guide provides a comprehensive overview of the computational modeling of substituted trityl compounds. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical foundations, practical step-by-step workflows, and expert insights into the nuances of these complex systems. The guide covers essential topics from structure preparation and conformational analysis to the selection of appropriate quantum mechanical methods and the calculation of key molecular properties. By integrating field-proven insights with authoritative references, this document aims to equip scientists with the knowledge to effectively model substituted trityl compounds and leverage these predictions in rational drug design and chemical synthesis.

Introduction: The Significance of Trityl Compounds in Drug Development

The trityl group, a triphenylmethyl moiety, holds a distinguished position in the toolkit of medicinal and synthetic chemists. Its utility is primarily attributed to its unique combination of steric bulk and tunable electronic properties.[1]

-

As Protecting Groups: The significant steric hindrance of the trityl group allows for the selective protection of primary alcohols over secondary and tertiary ones.[2][3] This feature is crucial in the multi-step synthesis of complex molecules like oligonucleotides, carbohydrates, and peptides.[2] Furthermore, the acid lability of the trityl group, which can be finely modulated by introducing electron-donating or -withdrawing substituents on the phenyl rings, provides a versatile tool for orthogonal protection strategies.[1][4]

-

As Pharmacophoric Elements: Beyond their role as protecting groups, trityl moieties can be integral parts of a drug's pharmacophore. Their rigid, three-dimensional structure can provide a scaffold for orienting other functional groups to optimize interactions with a biological target. The steric and electronic properties of substituted trityl groups can directly influence a compound's binding affinity, selectivity, and pharmacokinetic profile.

The Need for Computational Modeling: The very properties that make trityl compounds so useful—their steric bulk and conformational flexibility—also present significant challenges for intuitive understanding. Computational modeling has emerged as an indispensable tool for gaining a quantitative and predictive understanding of these systems.[5][6] By simulating the behavior of substituted trityl compounds at the molecular level, researchers can:

-

Predict their three-dimensional conformation.

-

Quantify their steric and electronic properties.

-

Estimate their reactivity, such as the ease of cleavage of a trityl protecting group.

-

Model their interactions with biological macromolecules.

This guide will provide a comprehensive framework for performing such computational studies, enabling researchers to make more informed decisions in their drug discovery and development efforts.

Theoretical Foundations: A Primer on Relevant Computational Methods

A brief overview of the theoretical underpinnings is essential before delving into the practical aspects of modeling trityl compounds. The two primary classes of methods used are Molecular Mechanics (MM) and Quantum Mechanics (QM).

-

Molecular Mechanics (MM): MM methods treat molecules as a collection of atoms held together by springs. The energy of the system is calculated using a force field, which is a set of parameters that describe the bond lengths, bond angles, and dihedral angles of the molecule. MM methods are computationally inexpensive and are well-suited for tasks such as conformational analysis of large molecules.

-

Quantum Mechanics (QM): QM methods, on the other hand, explicitly solve the Schrödinger equation to describe the electronic structure of a molecule. These methods are much more computationally intensive than MM but provide a more accurate description of the system, particularly its electronic properties.

-

Density Functional Theory (DFT): DFT is a popular QM method that has proven to be a good compromise between accuracy and computational cost for many chemical systems.[7][8] It is particularly well-suited for studying the electronic effects of substituents on the trityl group and for calculating properties like bond dissociation energies.[9] Quantum chemical calculations using DFT can predict the structure of trityl radicals with high accuracy.[10][11]

-

The choice of method will depend on the specific research question and the available computational resources. A common strategy is to use MM for initial conformational searches and then refine the most promising structures using DFT.

A Step-by-Step Computational Workflow for Modeling Substituted Trityl Compounds

This section outlines a robust and self-validating workflow for the computational modeling of substituted trityl compounds.

Step 1: 3D Structure Preparation

The starting point for any computational study is a high-quality 3D structure of the molecule of interest. This can be built using a molecular editor or obtained from an experimental database. It is crucial to ensure that the initial stereochemistry is correct.

Step 2: Conformational Analysis

The trityl group is known for its propeller-like conformation, where the three aryl rings are twisted out of the plane of the central carbon atom.[10] The degree of this twist can vary depending on the nature and position of the substituents on the phenyl rings. Therefore, a thorough conformational analysis is essential to identify the low-energy conformations of the molecule.[12][13][14]

Protocol for Conformational Search:

-

Initial Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94). This will quickly generate a diverse set of possible conformations.

-

Geometry Optimization: Each of the generated conformers should then be subjected to geometry optimization using a more accurate method, such as a semi-empirical QM method or a computationally inexpensive DFT method.

-

Energy Ranking: The energies of the optimized conformers are then calculated and ranked to identify the most stable structures.

Step 3: High-Level Quantum Mechanical Calculations

For accurate predictions of electronic properties and reactivity, it is necessary to perform single-point energy calculations or full geometry optimizations on the low-energy conformers using a high-level QM method, typically DFT.

Selecting the Right DFT Method:

The choice of DFT functional and basis set is critical for obtaining reliable results. For systems like substituted trityl compounds, hybrid functionals such as B3LYP, PBE0, or the M06 suite of functionals often provide a good balance of accuracy and computational cost.[15] A Pople-style basis set, such as 6-31G(d) or larger, is a common starting point.[8] For more accurate calculations, especially for properties like bond dissociation energies, larger basis sets with polarization and diffuse functions (e.g., 6-311++G(d,p)) are recommended.[7][9]

Step 4: Calculation of Key Molecular Properties

Once the electronic structure of the molecule has been calculated, a wide range of properties relevant to drug development can be extracted.

-

Steric Properties: The steric bulk of the trityl group can be quantified using various parameters, such as steric maps or by calculating the solvent-accessible surface area. These parameters can be correlated with the selectivity of the trityl group as a protecting group.

-

Electronic Properties: The electronic effects of substituents can be analyzed by examining properties such as atomic charges, electrostatic potential maps, and frontier molecular orbital energies (HOMO and LUMO).[16] These properties can provide insights into the reactivity of the molecule and its potential for intermolecular interactions.

-

Bond Dissociation Energy (BDE): For trityl compounds used as protecting groups, the C-O or C-N bond dissociation energy is a key parameter that determines the lability of the group.[17][18][19][20] BDEs can be calculated with reasonable accuracy using DFT methods.

Step 5: Solvation Effects

Most chemical and biological processes occur in solution. Therefore, it is often necessary to account for the effects of the solvent in the computational model. This can be done using either implicit or explicit solvent models.

-

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a given dielectric constant. They are computationally efficient and can capture the bulk effects of the solvent.

-

Explicit Solvation Models: In these models, individual solvent molecules are included in the simulation. While more computationally expensive, they can provide a more detailed picture of specific solvent-solute interactions.

Visualization and Data Presentation

Clear visualization and presentation of computational results are essential for their interpretation and communication.

Diagrams:

Caption: A generalized workflow for the computational modeling of substituted trityl compounds.

Caption: Key structural features of a substituted trityl compound.

Data Tables:

Table 1: Comparison of Computational Methods for Conformational Analysis

| Method | Relative Computational Cost | Accuracy | Recommended Use Case |

| Molecular Mechanics (MM) | Low | Low | Initial broad conformational search |

| Semi-empirical (e.g., PM7) | Medium | Medium | Refining MM conformers |

| DFT (e.g., B3LYP/6-31G(d)) | High | High | Final optimization of low-energy conformers |

Advanced Applications and Case Studies

The computational workflow described above can be applied to a wide range of problems in drug development.

-

Modeling Trityl Cations and Radicals: The stability of the trityl cation is a key factor in the lability of trityl protecting groups.[3] Similarly, trityl radicals are important intermediates in various chemical reactions and have applications as spin labels.[21][22] Computational modeling can provide valuable insights into the structure and stability of these reactive species.

-

Case Study: Predicting the Steric Hindrance of Substituted Trityl Protecting Groups: By calculating steric parameters for a series of substituted trityl groups, it is possible to build a quantitative structure-property relationship (QSPR) model that can predict the selectivity of these protecting groups for primary versus secondary alcohols. This can guide the selection of the optimal protecting group for a given synthetic target. Recent studies have shown that steric control can modulate the optical properties in phenyl-substituted trityl radicals.[16][23][24]

-

Tunable Acid-Sensitive Linkers: The trityl group can be used as a tunable acid-sensitive linker for drug delivery systems.[25] Computational modeling can be used to predict the release kinetics of a drug from a trityl-based linker by calculating the stability of the trityl cation intermediate.

Challenges and Future Perspectives

While computational modeling is a powerful tool, it is not without its challenges.

-

Accuracy of Force Fields and DFT Methods: The accuracy of any computational prediction is limited by the accuracy of the underlying theoretical model. Continuous development of more accurate and efficient force fields and DFT functionals is an active area of research.

-

Sampling of Conformational Space: For highly flexible molecules, ensuring that the entire conformational space has been adequately sampled can be a significant challenge.

-

Modeling Complex Biological Environments: Accurately modeling the complex and dynamic environment of a biological system remains a major challenge.

Despite these challenges, the future of computational modeling of substituted trityl compounds is bright. With the continued growth of computing power and the development of more sophisticated theoretical models, we can expect to see even more accurate and predictive simulations in the years to come. These advances will undoubtedly play a crucial role in the design and development of the next generation of therapeutics.

Conclusion

This technical guide has provided a comprehensive overview of the computational modeling of substituted trityl compounds. By following the step-by-step workflow and considering the expert insights provided, researchers, scientists, and drug development professionals can effectively leverage computational modeling to gain a deeper understanding of these important molecules. The ability to accurately predict the steric and electronic properties of substituted trityl compounds will undoubtedly accelerate the pace of innovation in drug discovery and chemical synthesis.

References

-

Bowman, M. K., Mailer, C., & Halpern, H. J. (2005). The solution conformation of triarylmethyl radicals. Journal of Magnetic Resonance, 172(2), 254-267. [Link]

-

Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. (n.d.). PubMed Central (PMC) - NIH. [Link]

-

Steric Control of Luminescence in Phenyl Substituted Trityl Radicals. (2024). Apollo. [Link]

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. [Link]

-

Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. (2024). ACS Publications. [Link]

-

The Solution Conformation of Triarylmethyl Radicals. (2005). OSTI.GOV. [Link]

-

Blount, J. F., Finocchiaro, P., Gust, D., & Mislow, K. (1973). Conformational analysis of triarylboranes. Journal of the American Chemical Society, 95(21), 7019-7029. [Link]

-

A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. (2022). ACS Publications. [Link]

-

Jassoy, J. J., Meyer, A., Spicher, S., Wuebben, C., & Schiemann, O. (2018). Synthesis of Nanometer Sized Bis- and Tris-trityl Model Compounds with Different Extent of Spin-Spin Coupling. Molecules, 23(3), 682. [Link]

-

Recent Applications of Bifunctional Trityl Groups. (2025). ResearchGate. [Link]

-

Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. (2020). PubMed Central. [Link]

-